KY1220

Description

Structure

3D Structure

Properties

IUPAC Name |

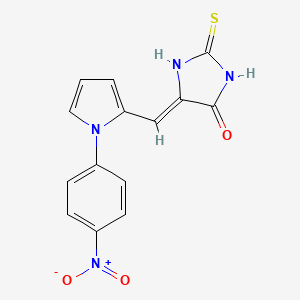

(5Z)-5-[[1-(4-nitrophenyl)pyrrol-2-yl]methylidene]-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O3S/c19-13-12(15-14(22)16-13)8-11-2-1-7-17(11)9-3-5-10(6-4-9)18(20)21/h1-8H,(H2,15,16,19,22)/b12-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMLUAKSJMUPACD-WQLSENKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C=C2C(=O)NC(=S)N2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=C1)/C=C\2/C(=O)NC(=S)N2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of KY1220

For Researchers, Scientists, and Drug Development Professionals

Abstract

KY1220 is a novel small molecule inhibitor of the Wnt/β-catenin signaling pathway, a critical cascade often dysregulated in various cancers. This document provides a comprehensive technical overview of the mechanism of action of this compound and its more potent analog, KYA1797K. These compounds function by directly targeting the scaffolding protein Axin, leading to the destabilization and subsequent proteasomal degradation of both β-catenin and the oncoprotein Ras. This dual-targeting approach presents a promising therapeutic strategy for cancers harboring mutations in both the Wnt/β-catenin and Ras pathways, such as colorectal and triple-negative breast cancers. This guide will detail the molecular interactions, signaling consequences, and preclinical efficacy of these compounds, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.

Core Mechanism of Action: Targeting the Axin RGS Domain

This compound and its functionally enhanced derivative, KYA1797K, exert their effects through direct interaction with the Regulator of G-protein Signaling (RGS) domain of the Axin protein.[1][2] Axin is a crucial scaffold protein in the β-catenin destruction complex, which also includes Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1α (CK1α).

The binding of this compound or KYA1797K to the Axin-RGS domain induces a conformational change in Axin, which enhances the assembly and stability of the β-catenin destruction complex.[1][3] This heightened complex formation leads to the activation of GSK3β.[1] Activated GSK3β then phosphorylates both β-catenin at serine/threonine residues (S33/S37/T41) and Ras at threonine residues (T144/T148). These phosphorylation events mark both proteins for ubiquitination by the E3 ubiquitin ligase β-TrCP, followed by their degradation by the proteasome. This dual degradation of two key oncogenic drivers, β-catenin and Ras, forms the foundation of the anti-cancer activity of this compound and KYA1797K.

Signaling Pathways

The primary signaling cascade affected by this compound is the canonical Wnt/β-catenin pathway. By promoting the degradation of β-catenin, this compound prevents its accumulation in the cytoplasm and subsequent translocation to the nucleus, thereby inhibiting the transcription of Wnt target genes, such as c-Myc and Cyclin D1, which are critical for cell proliferation.

Simultaneously, by inducing the degradation of Ras, this compound also attenuates the Ras-ERK signaling pathway. This pathway is a major driver of cell proliferation, survival, and differentiation, and its hyperactivation is a hallmark of many cancers. The ability of this compound and its analogs to downregulate both of these interconnected and often co-activated pathways underscores their therapeutic potential.

References

- 1. Small-molecule binding of the axin RGS domain promotes β-catenin and Ras degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Simultaneous destabilization of β-catenin and Ras via targeting of the axin-RGS domain as a potential therapeutic strategy for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: KY1220, a Dual Wnt/β-catenin and Ras Pathway Inhibitor

This technical guide provides a comprehensive overview of KY1220, a small molecule inhibitor of the Wnt/β-catenin signaling pathway. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its mechanism of action, preclinical data, and relevant experimental protocols.

Core Concepts and Mechanism of Action

This compound is a novel small molecule that uniquely targets the Wnt/β-catenin pathway, leading to the destabilization of both β-catenin and Ras proteins.[1][2] The aberrant activation of the Wnt/β-catenin and Ras signaling pathways is a hallmark of many cancers, particularly colorectal cancer (CRC), where mutations in genes such as APC and KRAS are prevalent.[2][3] this compound and its analogs represent a promising therapeutic strategy by co-targeting these two critical oncogenic pathways.[2]

The primary molecular target of this compound is the Regulator of G-protein Signaling (RGS) domain of Axin, a key scaffolding protein in the β-catenin destruction complex. By binding to the Axin RGS domain, this compound enhances the assembly and stability of the destruction complex, which also includes Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1α (CK1α). This enhanced complex facilitates the GSK3β-mediated phosphorylation of both β-catenin and Ras, marking them for ubiquitination and subsequent proteasomal degradation. This dual-targeting mechanism effectively suppresses the transcriptional activity of β-catenin and the downstream signaling of Ras.

A functionally improved analog, KYA1797K, was developed from this compound to enhance its therapeutic potential. Another related compound, KY1022, has shown particular efficacy in metastatic colorectal cancer models.

Quantitative Preclinical Data

The following tables summarize the key quantitative data for this compound and its related compounds from preclinical studies.

Table 1: In Vitro Activity of this compound and Analogs

| Compound | Assay | Cell Line | IC50 | Reference |

| This compound | Wnt/β-catenin Reporter Assay | HEK293 | 2.1 µM | |

| KYA1797K | Wnt/β-catenin Reporter Assay | HEK293 | 0.75 µM | |

| KY1022 | Wnt/β-catenin Reporter Assay | HEK293 | 0.5 µM |

Table 2: In Vivo Efficacy of this compound Analogs

| Compound | Mouse Model | Cancer Type | Dosing Regimen | Key Findings | Reference |

| KYA1797K | Xenograft (CRC cells with APC and KRAS mutations) | Colorectal Cancer | Not specified | Efficiently suppressed tumor growth. | |

| KYA1797K | Apcmin/+/KrasG12DLA2 transgenic mice | Colorectal Cancer | Not specified | Efficiently suppressed tumor growth. | |

| KY1022 | ApcMin/+/KrasG12DLA2 compound mice | Metastatic Colorectal Cancer | 25 mg/kg, i.p., daily for 7 weeks | 73.59% inhibition of tumor formation; significant decrease in tumor size. |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound and its analogs.

Wnt/β-catenin Reporter Assay (Luciferase-Based)

This assay is used to quantify the activity of the canonical Wnt/β-catenin signaling pathway.

Materials:

-

HEK293T cells

-

TOPFlash/FOPFlash luciferase reporter plasmids (or a commercially available stable reporter cell line)

-

Renilla luciferase plasmid (for normalization)

-

Lipofectamine 2000 or similar transfection reagent

-

DMEM with 10% FBS

-

Wnt3a-conditioned medium or recombinant Wnt3a

-

This compound or other test compounds

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 50-70% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with TOPFlash (containing wild-type TCF/LEF binding sites) or FOPFlash (containing mutant TCF/LEF binding sites, as a negative control) and a Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Incubation: Incubate the cells for 24 hours post-transfection.

-

Treatment: Replace the medium with fresh serum-free DMEM containing Wnt3a-conditioned medium (or recombinant Wnt3a) and varying concentrations of this compound. Include appropriate vehicle controls.

-

Incubation: Incubate the treated cells for another 16-24 hours.

-

Lysis: Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in reporter activity relative to the vehicle-treated control.

Cell Proliferation Assay (MTT-Based)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines of interest (e.g., SW480, HCT116)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

This compound or other test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control.

-

Incubation: Incubate the cells for the desired treatment period (e.g., 48 or 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance (from wells with medium only). Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control and determine the IC50 value.

In Vivo Colorectal Cancer Xenograft Model

This protocol outlines the establishment and use of a xenograft mouse model to evaluate the in vivo efficacy of this compound.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)

-

Colorectal cancer cells (e.g., HCT116, SW480)

-

Matrigel (optional)

-

This compound or other test compounds formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

-

Sterile surgical instruments and syringes

Protocol:

-

Cell Preparation: Harvest cancer cells during their exponential growth phase and resuspend them in sterile PBS or serum-free medium, optionally mixed with Matrigel to enhance tumor take rate.

-

Tumor Cell Implantation: Subcutaneously inject the cell suspension (typically 1-5 x 10^6 cells) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a certain volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Administer this compound (e.g., via intraperitoneal injection or oral gavage) and the vehicle control to the respective groups according to the planned dosing schedule and duration.

-

Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

-

Data Analysis: Plot the average tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to this compound.

Caption: Canonical Wnt/β-catenin signaling pathway in "OFF" and "ON" states.

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for evaluating a Wnt inhibitor like this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Simultaneous destabilization of β-catenin and Ras via targeting of the axin-RGS domain as a potential therapeutic strategy for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interaction between Wnt/β-catenin and RAS-ERK pathways and an anti-cancer strategy via degradations of β-catenin and RAS by targeting the Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]

Destabilization of β-catenin and Ras by KY1220: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of the small molecule KY1220 and its potent analog KYA1797K in destabilizing the oncoproteins β-catenin and Ras. This document details the core mechanism, presents quantitative data, outlines experimental protocols, and provides visual representations of the key pathways and workflows.

Core Mechanism of Action

This compound and its functionally improved analog KYA1797K are novel small molecules designed to induce the simultaneous degradation of both β-catenin and Ras.[1][2] This dual-targeting approach is particularly relevant in cancers with aberrant activation of both the Wnt/β-catenin and Ras signaling pathways, such as colorectal cancer (CRC).[1]

The primary target of these compounds is the Regulator of G-protein Signaling (RGS) domain of Axin, a key scaffolding protein in the β-catenin destruction complex.[1] By binding to the Axin-RGS domain, KYA1797K enhances the formation of the destruction complex, which includes Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1α (CK1α).[1] This enhanced assembly leads to the activation of GSK3β.

Activated GSK3β then phosphorylates both β-catenin (at serine/threonine residues) and Ras (at threonines 144 and 148). These phosphorylation events mark both proteins for ubiquitination by the β-TrCP E3 ubiquitin ligase, leading to their subsequent degradation by the proteasome. This mechanism effectively reduces the cellular levels of both oncoproteins, thereby inhibiting downstream signaling pathways that promote cancer cell proliferation, survival, and metastasis.

Quantitative Data

The efficacy of this compound and its analogs has been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data available.

| Compound | Assay | Cell Line | IC50 | Reference |

| This compound | Wnt/β-catenin Reporter Assay | HEK293 | 2.1 µM | |

| KYA1797K | Wnt/β-catenin Reporter Assay | HEK293 | 0.75 µM | |

| KYA1797K | Apoptosis signal-regulating kinase 1 (ASK1) Inhibition | - | 0.65 µM | |

| KYA1797K | PD-1/PD-L1 Interaction Inhibition (FRET assay) | - | 94 ± 4.2 μM |

| Compound | Treatment | Cell Line | Effect | Reference |

| KYA1797K | 25 mg/kg (in vivo) | CRC Xenograft | ~70% reduction in tumor weight and volume | |

| KYA1797K | 20 µM, 24h | HCT116 (WT CTNNB1) | 90% reduction in cell growth | |

| KYA1797K | 20 µM, 24h | HCT116 (mutant CTNNB1) | ~10% reduction in cell growth | |

| KYA1797K | Dose-dependent | SW480, LoVo, DLD1, HCT15 | Degradation of both β-catenin and Ras |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound and KYA1797K.

Cell Viability and Proliferation (MTT Assay)

This protocol is used to assess the effect of this compound/KYA1797K on the viability and proliferation of cancer cells.

-

Cell Plating: Seed colorectal cancer cells (e.g., HCT116, SW480, LoVo) in 96-well plates at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of this compound or KYA1797K (e.g., 0-50 µM) and incubate for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plates for 2 to 4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plates for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for β-catenin and Ras Degradation

This protocol is used to detect the levels of β-catenin and Ras proteins in cells following treatment with this compound/KYA1797K.

-

Cell Lysis:

-

Culture cells (e.g., HEK293, DLD1, HCT116) and treat with the desired concentrations of this compound/KYA1797K for specified time periods.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer (or a similar lysis buffer) containing protease and phosphatase inhibitors.

-

Scrape the cells, transfer to a microcentrifuge tube, and sonicate for 10-15 seconds to ensure complete lysis.

-

Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

Sample Preparation: Mix the protein lysate with SDS-PAGE sample buffer and boil for 5-10 minutes.

-

Gel Electrophoresis: Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature or overnight at 4°C.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for β-catenin and Ras, diluted in the blocking buffer, overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-15 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and visualize using an imaging system.

Co-Immunoprecipitation (Co-IP) for Axin-β-catenin Interaction

This protocol is used to investigate the interaction between Axin and β-catenin in the presence of this compound/KYA1797K.

-

Cell Lysis: Lyse cells treated with or without this compound/KYA1797K using a non-denaturing lysis buffer (e.g., a buffer containing 0.1% Tween-20) to preserve protein-protein interactions.

-

Pre-clearing: (Optional but recommended) Add Protein A/G agarose or magnetic beads to the cell lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.

-

Immunoprecipitation:

-

Add the primary antibody against the "bait" protein (e.g., Axin) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Add Protein A/G beads to the lysate-antibody mixture and incubate for an additional 2-4 hours at 4°C to capture the antibody-protein complexes.

-

-

Washing:

-

Pellet the beads by centrifugation (e.g., 1000 x g for 1 minute).

-

Discard the supernatant and wash the beads three to four times with cold lysis buffer or PBS to remove non-specifically bound proteins.

-

-

Elution: Elute the immunoprecipitated proteins from the beads by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Analysis: Analyze the eluted proteins by Western blotting using an antibody against the "prey" protein (e.g., β-catenin).

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of this compound/KYA1797K action.

Caption: Western Blot experimental workflow.

Caption: Co-Immunoprecipitation experimental workflow.

References

- 1. Simultaneous destabilization of β-catenin and Ras via targeting of the axin-RGS domain as a potential therapeutic strategy for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Interaction between Wnt/β-catenin and RAS-ERK pathways and an anti-cancer strategy via degradations of β-catenin and RAS by targeting the Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Significance of KY1220: A Dual Inhibitor of Wnt/β-catenin and Ras Signaling Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The aberrant activation of the Wnt/β-catenin and Ras signaling pathways is a hallmark of numerous cancers, particularly colorectal cancer (CRC). The development of therapeutic agents that can simultaneously target these interconnected pathways holds significant promise for overcoming drug resistance and improving patient outcomes. This technical guide details the discovery, mechanism of action, and preclinical evaluation of KY1220, a novel small molecule inhibitor, and its more soluble potassium salt derivative, KYA1797K. These compounds represent a new class of anti-cancer agents that function by directly targeting the scaffold protein Axin, leading to the coordinated degradation of both β-catenin and Ras. This document provides a comprehensive overview of the experimental data, detailed protocols for key assays, and visual representations of the underlying molecular mechanisms to support further research and development in this area.

Introduction

The Wnt/β-catenin signaling cascade plays a critical role in embryonic development and adult tissue homeostasis.[1][2] Its dysregulation, often through mutations in components like Adenomatous Polyposis Coli (APC) or β-catenin itself, leads to the nuclear accumulation of β-catenin, which then acts as a transcriptional co-activator to drive the expression of oncogenes.[3] Concurrently, the Ras pathway, a central regulator of cell proliferation and survival, is frequently activated in cancer through mutations in KRAS or other upstream components.[4] There is significant crosstalk between these two pathways, and their simultaneous activation is a major driver of tumorigenesis, particularly in colorectal cancers.[5]

Targeting a single pathway has often led to limited efficacy due to compensatory signaling. This has spurred the search for dual inhibitors that can effectively shut down both oncogenic cascades. This compound emerged from a screening campaign to identify inhibitors of the Wnt/β-catenin pathway. This small molecule was found to destabilize both β-catenin and Ras, presenting a novel therapeutic strategy. However, the poor solubility of this compound limited its therapeutic potential. To address this, a potassium salt derivative, KYA1797K, was synthesized, demonstrating improved solubility and enhanced efficacy.

Data Presentation

The following tables summarize the key quantitative data associated with the activity of this compound and its derivative KYA1797K.

Table 1: In Vitro Efficacy of this compound and KYA1797K

| Compound | Assay | Cell Line | Parameter | Value | Reference |

| This compound | Wnt/β-catenin Reporter Assay | HEK293 | IC50 | 2.1 µM | |

| KYA1797K | Wnt/β-catenin Reporter Assay | - | IC50 | 0.75 µM | |

| KYA1797K | MTT Assay (4 days) | Colorectal Cancer Cell Lines (SW480, LoVo, DLD1, HCT15) | Concentration for significant growth suppression | 25 µM | |

| KYA1797K | PD-L1 Binding Assay (MST) | Recombinant hPD-L1 | KD | 59 ± 8 μM | |

| KYA1797K | PD-1/PD-L1 Blockade (FRET) | - | IC50 | 94 ± 4.2 μM |

Table 2: In Vivo Efficacy of KYA1797K in Xenograft Models

| Animal Model | Treatment | Dosage | Outcome | Reference |

| D-MT cell line (APC and KRAS mutations) xenograft mice | KYA1797K (intraperitoneal injection) | 25 mg/kg | 70% reduction in tumor weight and volume | |

| FOLFOX-resistant PDX tumor-bearing mice | KYA1797K (intraperitoneal injection) | 25 mg/mL | Significant suppression of tumor volume |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound and KYA1797K.

Cell Viability and Proliferation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in sterile PBS)

-

Dimethyl sulfoxide (DMSO)

-

Culture medium

-

Test compounds (this compound, KYA1797K) dissolved in DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells (e.g., colorectal cancer cell lines SW480, LoVo, DLD1, HCT15) into a 96-well plate at a density of 3 x 10³ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the desired concentrations of the compounds to the wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for the desired period (e.g., 4 days).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 590 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability relative to the vehicle control.

Western Blotting for Protein Degradation Analysis

Western blotting is used to detect and quantify the levels of specific proteins, in this case, β-catenin and Ras, following treatment with this compound or KYA1797K.

Materials:

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-β-catenin, anti-pan-Ras, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with the test compound for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantification: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

In Vivo Xenograft Tumor Model

This protocol describes the establishment of subcutaneous xenograft tumors in immunodeficient mice to evaluate the in vivo efficacy of KYA1797K.

Materials:

-

Immunodeficient mice (e.g., BALB/c nude mice)

-

Cancer cells (e.g., D-MT cell line)

-

Matrigel

-

Sterile PBS

-

Calipers

-

KYA1797K solution for injection

Procedure:

-

Cell Preparation: Harvest cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁶ cells per 200 µL.

-

Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly and measure the tumor volume using calipers once the tumors become palpable. The tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Treatment Initiation: When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer KYA1797K (e.g., 25 mg/kg) or vehicle control via the desired route (e.g., intraperitoneal injection) according to the planned schedule (e.g., daily).

-

Tumor Measurement and Body Weight Monitoring: Measure tumor volumes and mouse body weights regularly (e.g., every 3-4 days) throughout the study.

-

Endpoint: At the end of the study (e.g., after 30 days or when tumors reach a maximum allowed size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, Western blotting).

Mandatory Visualizations

Signaling Pathway of this compound/KYA1797K Action

Caption: Mechanism of this compound/KYA1797K in the Wnt/β-catenin and Ras pathways.

Experimental Workflow for In Vivo Efficacy Study

Caption: Workflow for assessing the in vivo efficacy of KYA1797K.

Conclusion and Future Directions

This compound and its derivative KYA1797K represent a significant advancement in the development of targeted cancer therapies. By simultaneously promoting the degradation of both β-catenin and Ras, these compounds address the complexity of oncogenic signaling in a way that single-target agents cannot. The preclinical data to date are promising, demonstrating potent in vitro activity and significant in vivo efficacy in colorectal cancer models with relevant mutations.

Future research should focus on a number of key areas. A more detailed characterization of the pharmacokinetic and pharmacodynamic properties of KYA1797K is essential for its clinical translation. Further studies are also warranted to explore the efficacy of KYA1797K in other cancer types where both Wnt/β-catenin and Ras pathways are co-activated. Additionally, investigating potential combination therapies, where KYA1797K could be used to sensitize tumors to other anti-cancer agents, may open up new therapeutic avenues. The potential off-target effects, such as the weak interaction with PD-L1, should also be further investigated to fully understand the compound's biological activity.

References

- 1. researchgate.net [researchgate.net]

- 2. Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. KY1022, a small molecule destabilizing Ras via targeting the Wnt/β-catenin pathway, inhibits development of metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small-molecule binding of the axin RGS domain promotes β-catenin and Ras degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual-Inhibitor Function of KY1220: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

KY1220 is a novel small molecule inhibitor that has garnered significant interest for its unique dual-functionality in targeting two critical oncogenic signaling pathways: the Wnt/β-catenin and Ras pathways. This technical guide provides an in-depth exploration of the mechanism of action of this compound and its more soluble and potent analog, KYA1797K. It details the molecular interactions, summarizes key quantitative data from preclinical studies, and provides comprehensive experimental protocols for the assays used to characterize its activity. This document is intended to serve as a valuable resource for researchers in oncology and drug discovery, facilitating further investigation into this promising class of anti-cancer compounds.

Introduction

The aberrant activation of the Wnt/β-catenin and Ras signaling pathways is a hallmark of numerous cancers, particularly colorectal cancer (CRC). The crosstalk between these pathways contributes to tumor initiation, progression, and therapeutic resistance. This compound and its derivatives represent a novel therapeutic strategy by simultaneously targeting key components of both pathways, leading to the degradation of both β-catenin and Ras proteins.

Mechanism of Action: Targeting the Axin-RGS Domain

This compound and its analog KYA1797K exert their dual-inhibitory function by directly binding to the Regulator of G-protein Signaling (RGS) domain of the scaffold protein Axin.[1] Axin is a central component of the β-catenin destruction complex, which also includes Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1α (CK1α).

The binding of this compound/KYA1797K to the Axin-RGS domain is thought to induce a conformational change in Axin, thereby enhancing the assembly and stability of the destruction complex.[2] This leads to increased GSK3β-mediated phosphorylation of both β-catenin and Ras. Phosphorylated β-catenin is subsequently recognized by the E3 ubiquitin ligase β-TrCP, leading to its ubiquitination and proteasomal degradation. Similarly, phosphorylated Ras is also targeted for ubiquitination and degradation by the proteasome.[3] This simultaneous reduction in the levels of both oncoproteins disrupts the oncogenic signaling cascades they drive.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and its more potent analog, KYA1797K.

| Compound | Assay | Cell Line | IC50 Value (µM) | Reference |

| This compound | Wnt/β-catenin Reporter Assay | HEK293 | 2.1 | [Source not found] |

| KYA1797K | TOPflash Reporter Assay | - | 0.75 | [3] |

| KYA1797K | ASK1 Inhibition Assay | - | 0.65 | [3] |

| KY1022 | TOPflash Reporter Assay | - | 0.5 |

Table 1: In Vitro Inhibitory Activity

| Compound | Cell Lines | Concentration Range (µM) | Effect | Reference |

| KYA1797K | SW480, LoVo, DLD1, HCT15 (Colorectal Cancer) | 0.2, 1, 5, 25 | Dose-dependent degradation of β-catenin and Ras | [Source not found] |

Table 2: Effect on Protein Levels in Colorectal Cancer Cell Lines

| Compound | Mouse Model | Dosage | Route | Treatment Duration | Outcome | Reference |

| KYA1797K | D-Mt cell xenograft | 20 mg/kg | Intraperitoneal | 28 days | Significant reduction in tumor weight and volume. | |

| KYA1797K | Apcmin/+/KrasG12DLA2 | 25 mg/kg (4 days/week) | Intraperitoneal | 7 weeks | Significant reduction in total tumor incidence. | |

| KY1022 | ApcMin/+/K-RasG12DLA2 | Not specified | Not specified | Not specified | 73.59% inhibition of tumor formation; 72% decrease in proliferating cells; 6.8-fold increase in apoptosis. |

Table 3: In Vivo Efficacy in Mouse Models of Colorectal Cancer

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound and its analogs.

Cell Viability and Proliferation (MTT Assay)

This protocol is used to assess the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell lines (e.g., SW480, HCT116, DLD1)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound or KYA1797K stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) or vehicle (DMSO) for the desired time period (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Wnt/β-catenin Reporter Assay (TOPflash Assay)

This assay quantifies the activity of the Wnt/β-catenin signaling pathway by measuring the expression of a luciferase reporter gene under the control of TCF/LEF transcription factors.

Materials:

-

HEK293T cells

-

TOPflash and FOPflash (negative control) reporter plasmids

-

Renilla luciferase plasmid (for normalization)

-

Transfection reagent (e.g., Lipofectamine)

-

Wnt3a-conditioned medium or recombinant Wnt3a

-

This compound or KYA1797K

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Co-transfect HEK293T cells with TOPflash (or FOPflash) and Renilla luciferase plasmids.

-

After 24 hours, treat the cells with Wnt3a-conditioned medium in the presence of various concentrations of this compound.

-

Incubate for an additional 24 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

-

Normalize the TOPflash (or FOPflash) activity to the Renilla luciferase activity.

Immunoblotting (Western Blot)

This technique is used to detect and quantify the levels of specific proteins, such as β-catenin and Ras, in cell lysates.

Materials:

-

Cell lysates from treated and untreated cells

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-β-catenin, anti-pan-Ras, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Determine the protein concentration of cell lysates.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., GAPDH).

Co-Immunoprecipitation (Co-IP)

Co-IP is used to study protein-protein interactions, such as the interaction between Axin and other components of the β-catenin destruction complex.

Materials:

-

Cell lysates

-

Primary antibody against the protein of interest (e.g., anti-Axin)

-

Protein A/G agarose or magnetic beads

-

IP lysis buffer

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and immunoblotting reagents

Procedure:

-

Pre-clear the cell lysate with protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the primary antibody for several hours to overnight at 4°C.

-

Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the antibody-protein complexes.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads using elution buffer.

-

Analyze the eluted proteins by immunoblotting with antibodies against the expected interacting partners (e.g., anti-β-catenin, anti-GSK3β).

In Vivo Xenograft Studies

These studies are crucial for evaluating the anti-tumor efficacy of this compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Cancer cell line (e.g., D-Mt cells)

-

KYA1797K

-

Vehicle solution

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject cancer cells into the flanks of the mice.

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer KYA1797K (e.g., 20 mg/kg) or vehicle intraperitoneally on a defined schedule (e.g., daily for 28 days).

-

Measure tumor volume with calipers at regular intervals (e.g., every 4 days).

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunoblotting, immunohistochemistry).

Conclusion

This compound and its derivatives represent a promising class of dual-inhibitors that effectively target both the Wnt/β-catenin and Ras signaling pathways. By promoting the degradation of both β-catenin and Ras, these compounds have demonstrated significant anti-tumor activity in preclinical models of colorectal cancer. The detailed mechanism of action, quantitative data, and experimental protocols provided in this guide offer a comprehensive resource for the scientific community to further explore the therapeutic potential of this innovative approach to cancer treatment. Further research is warranted to optimize the pharmacological properties of these compounds and to evaluate their efficacy and safety in clinical settings.

References

Methodological & Application

KY1220: In Vitro Application Notes and Protocols for Wnt/β-Catenin Pathway Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

KY1220 is a small molecule inhibitor of the Wnt/β-catenin signaling pathway, a critical cascade involved in cell proliferation, differentiation, and tumorigenesis.[1] Dysregulation of this pathway is a hallmark of various cancers, particularly colorectal and breast cancers.[1] this compound exerts its effects by directly binding to the Regulator of G protein Signaling (RGS) domain of Axin, a key scaffolding protein in the β-catenin destruction complex. This interaction promotes the destabilization and subsequent proteasomal degradation of both β-catenin and Ras proteins, making it a promising candidate for targeted cancer therapy. This document provides detailed protocols for in vitro studies to investigate the mechanism and efficacy of this compound.

Mechanism of Action

In the canonical Wnt signaling pathway, the absence of a Wnt ligand allows a destruction complex, composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β), to phosphorylate β-catenin. This phosphorylation marks β-catenin for ubiquitination and proteasomal degradation, keeping its cytoplasmic levels low. Upon Wnt binding to its receptor, this complex is inactivated, leading to the accumulation of β-catenin, which then translocates to the nucleus to activate target gene transcription.

This compound functions by enhancing the activity of the destruction complex. By binding to the RGS domain of Axin, this compound facilitates a conformational change that promotes the assembly of the destruction complex, leading to increased phosphorylation and degradation of both β-catenin and the oncoprotein Ras.

Data Presentation

While specific IC50 values for this compound are not extensively available in the public literature, its more soluble and potent analog, KYA1797K, has been characterized. The data for KYA1797K provides a valuable reference for the potential efficacy of this class of compounds.

| Compound | Assay Type | IC50 Value (µM) | Cell Line(s) | Reference |

| KYA1797K | Wnt/β-catenin Inhibition | 0.75 | Not Specified | [2] |

Further in-house experiments are recommended to determine the specific IC50 values for this compound in the cell lines of interest.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to characterize the activity of this compound.

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., HCT116, SW480, DLD-1, LoVo)

-

Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete growth medium. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

-

Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

Add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 4 hours at 37°C until purple formazan crystals are visible.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Western Blot Analysis

This technique is used to detect changes in the protein levels of β-catenin and Ras following treatment with this compound.

Materials:

-

Cancer cell lines

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-β-catenin, anti-Ras, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound or vehicle control for the desired time (e.g., 24 hours).

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against β-catenin, Ras, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities to determine the relative protein expression levels.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to verify the interaction between this compound-bound Axin and other components of the destruction complex.

Materials:

-

Cancer cell lines

-

This compound

-

Co-IP lysis buffer

-

Primary antibody (e.g., anti-Axin)

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

Western blot reagents

Protocol:

-

Treat cells with this compound or vehicle control.

-

Lyse the cells in Co-IP lysis buffer.

-

Pre-clear the lysates by incubating with protein A/G beads.

-

Incubate the pre-cleared lysates with an anti-Axin antibody overnight at 4°C.

-

Add protein A/G beads to pull down the antibody-protein complexes.

-

Wash the beads several times with wash buffer.

-

Elute the protein complexes from the beads.

-

Analyze the eluted proteins by Western blotting using antibodies against other components of the destruction complex (e.g., GSK3β, β-catenin).

In Vitro Kinase Assay

This assay measures the activity of GSK3β, which is expected to increase in the presence of this compound.

Materials:

-

Recombinant active GSK3β

-

GSK3β substrate (e.g., a synthetic peptide)

-

This compound

-

Kinase assay buffer

-

[γ-32P]ATP or an ADP-Glo™ Kinase Assay kit

-

Phosphocellulose paper or luminescence plate reader

Protocol:

-

Set up the kinase reaction in a microcentrifuge tube or 96-well plate.

-

Add kinase assay buffer, GSK3β substrate, and this compound at various concentrations.

-

Add recombinant GSK3β enzyme.

-

Initiate the reaction by adding ATP ([γ-32P]ATP or cold ATP depending on the detection method).

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction.

-

Detect the phosphorylation of the substrate. For radioactive assays, spot the reaction mixture onto phosphocellulose paper, wash, and measure radioactivity. For non-radioactive assays like ADP-Glo™, follow the manufacturer's instructions to measure luminescence.

In Vitro Ubiquitination Assay

This assay is used to demonstrate that this compound promotes the ubiquitination of β-catenin.

Materials:

-

Recombinant E1 activating enzyme

-

Recombinant E2 conjugating enzyme (e.g., UBE2D1)

-

Recombinant E3 ligase (β-TrCP)

-

Recombinant ubiquitin

-

Recombinant β-catenin

-

This compound

-

Ubiquitination reaction buffer

-

ATP

-

Western blot reagents

Protocol:

-

Combine E1, E2, ubiquitin, and β-catenin in the ubiquitination reaction buffer.

-

Add this compound or vehicle control.

-

Add the E3 ligase β-TrCP.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction at 37°C for 1-2 hours.

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling.

-

Analyze the reaction products by Western blotting using an anti-β-catenin antibody to detect the formation of polyubiquitinated β-catenin chains (visible as a high-molecular-weight smear).

Conclusion

This compound represents a novel approach to targeting the Wnt/β-catenin pathway by inducing the degradation of both β-catenin and Ras. The protocols outlined in this document provide a comprehensive framework for the in vitro evaluation of this compound's mechanism of action and efficacy in cancer cell lines. These studies are crucial for advancing our understanding of this promising therapeutic agent and its potential clinical applications.

References

Application Notes and Protocols for KY1220 in Colorectal Cancer (CRC) Cell Line Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing KY1220, a small molecule inhibitor of the Wnt/β-catenin signaling pathway, in colorectal cancer (CRC) cell line experiments. This compound offers a unique dual-targeting mechanism by inducing the degradation of both β-catenin and Ras, two key oncoproteins implicated in CRC pathogenesis.

Mechanism of Action

This compound targets the Wnt/β-catenin pathway, leading to the destabilization and subsequent proteasomal degradation of both β-catenin and Ras proteins.[1][2][3] In CRC cells with aberrant Wnt signaling (e.g., due to APC mutations), β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it activates the transcription of oncogenes like c-Myc and Cyclin D1.[4][5] Simultaneously, mutations in Ras are prevalent in CRC and lead to the constitutive activation of downstream pro-survival pathways, such as the RAF-MEK-ERK and PI3K-AKT cascades.

This compound is believed to interact with the scaffolding protein Axin, a key component of the β-catenin destruction complex. This interaction enhances the assembly and activity of the destruction complex, which includes Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1 (CK1). This enhanced activity leads to the phosphorylation and subsequent ubiquitination and proteasomal degradation of both β-catenin and Ras. The dual degradation of these oncoproteins results in the suppression of their respective downstream signaling pathways, ultimately leading to decreased cancer cell proliferation and survival.

Below is a diagram illustrating the proposed signaling pathway of this compound.

Caption: Proposed signaling pathway of this compound in CRC cells.

Quantitative Data

The following tables summarize the available quantitative data for this compound and related compounds in CRC cell lines.

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| This compound | HEK293 (Reporter) | TOPflash | 2.1 | |

| KY1022 | HEK293 (Reporter) | TOPflash | 0.5 |

| Compound | CRC Cell Line | Effect | Reference |

| KY1022 | SW480, LoVo | Inhibition of cell growth | |

| KY1022 | WiDR, DLD-1, HCT15, SW480, LoVo | Reduction of β-catenin and Ras levels | |

| KYA1797K | CRC cells with APC and K-Ras mutations | Suppression of formation and growth |

Experimental Protocols

Here are detailed protocols for key experiments to assess the efficacy of this compound in CRC cell lines.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating this compound.

Caption: A typical experimental workflow for this compound evaluation.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on CRC cell lines.

Materials:

-

CRC cell lines (e.g., SW480, HCT116, DLD-1)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Microplate reader

Procedure:

-

Seed CRC cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in complete culture medium. It is recommended to start with a high concentration (e.g., 100 µM) and perform 2-fold or 3-fold dilutions. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

Add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.

-

Incubate the plate at room temperature in the dark for 2-4 hours or until the crystals are fully dissolved.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

This protocol is for detecting changes in the protein levels of β-catenin, Ras, and downstream effectors.

Materials:

-

CRC cells treated with this compound

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Anti-β-catenin (e.g., 1:1000 dilution)

-

Anti-pan-Ras (e.g., 1:1000 dilution)

-

Anti-phospho-ERK1/2 (e.g., 1:1000 dilution)

-

Anti-ERK1/2 (e.g., 1:1000 dilution)

-

Anti-phospho-Akt (e.g., 1:1000 dilution)

-

Anti-Akt (e.g., 1:1000 dilution)

-

Anti-GAPDH or β-actin (loading control, e.g., 1:5000 dilution)

-

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

Procedure:

-

Lyse the treated cells with RIPA buffer on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatants.

-

Determine the protein concentration using a BCA assay.

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Visualize the protein bands using an ECL detection system.

Immunoprecipitation (IP)

This protocol is for studying the interaction of proteins within the β-catenin destruction complex.

Materials:

-

CRC cells treated with this compound

-

IP lysis buffer (e.g., non-denaturing buffer like 1% Triton X-100 in PBS with protease inhibitors)

-

Primary antibody for immunoprecipitation (e.g., anti-Axin1 or anti-β-catenin)

-

Protein A/G agarose beads

-

Wash buffer (e.g., IP lysis buffer)

-

Elution buffer (e.g., Laemmli sample buffer)

Procedure:

-

Lyse the treated cells with IP lysis buffer.

-

Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.

-

Centrifuge and collect the supernatant.

-

Incubate the pre-cleared lysate with the primary antibody overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

-

Centrifuge and wash the beads three to five times with wash buffer.

-

Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer for 5 minutes.

-

Analyze the eluted proteins by Western blot using antibodies against the components of the destruction complex (Axin, APC, GSK3β, β-catenin).

In Vivo Xenograft Model

This protocol describes a subcutaneous xenograft model to evaluate the in vivo efficacy of this compound.

Materials:

-

Immunocompromised mice (e.g., athymic nude or NOD/SCID)

-

CRC cells (e.g., SW480, HCT116)

-

Matrigel (optional)

-

This compound formulation for in vivo administration (e.g., in a vehicle like corn oil or DMSO/PEG)

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject 1-5 x 10⁶ CRC cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor formation.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle only.

-

Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight regularly (e.g., 2-3 times per week).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

-

Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.

Logical Relationship Diagram

This diagram illustrates the logical flow from the molecular action of this compound to its ultimate biological effect.

Caption: Logical flow of this compound's anti-cancer effect.

References

- 1. KY1022, a small molecule destabilizing Ras via targeting the Wnt/β-catenin pathway, inhibits development of metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. embopress.org [embopress.org]

- 3. Interaction between Wnt/β-catenin and RAS-ERK pathways and an anti-cancer strategy via degradations of β-catenin and RAS by targeting the Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Wnt/β-Catenin Signaling Pathway in the Development and Progression of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Wnt/β-catenin signaling pathway in colorectal cancer: mechanism and intervention of traditional Chinese medicine and chemical compound - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for KY1220 in Xenograft Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of KY1220 and its more soluble and potent derivative, KYA1797K, in preclinical xenograft mouse models of cancer. This compound is a novel small molecule inhibitor that targets the Wnt/β-catenin signaling pathway, a critical cascade often dysregulated in various cancers, particularly colorectal cancer (CRC).

Introduction

The Wnt/β-catenin signaling pathway plays a crucial role in cell proliferation, differentiation, and tumorigenesis.[1][2] In many cancers, mutations in components of this pathway, such as Adenomatous Polyposis Coli (APC) and K-Ras, lead to the aberrant accumulation of β-catenin and constitutive signaling, driving cancer progression.[1][3] this compound and its analog KYA1797K have emerged as promising therapeutic agents that induce the destabilization and subsequent degradation of both β-catenin and Ras proteins.[1] These compounds function by directly binding to the Regulator of G-protein Signaling (RGS) domain of Axin, a key scaffolding protein in the β-catenin destruction complex. This interaction enhances the assembly and activity of the destruction complex, leading to the phosphorylation and ubiquitination of β-catenin and Ras, marking them for proteasomal degradation. Preclinical studies have demonstrated the efficacy of these compounds in suppressing tumor growth in xenograft models of CRC harboring both APC and K-Ras mutations.

Mechanism of Action: Targeting the Wnt/β-Catenin Pathway

This compound and KYA1797K act as potent inhibitors of the Wnt/β-catenin pathway by promoting the degradation of its key downstream effectors, β-catenin and Ras.

Caption: Mechanism of this compound/KYA1797K Action on the Wnt/β-Catenin Pathway.

Quantitative Data from Xenograft Studies

The following table summarizes the in vivo efficacy of KYA1797K in colorectal cancer xenograft mouse models.

| Compound | Cancer Type | Cell Line/Mouse Model | Dosage and Administration | Treatment Schedule | Key Findings | Reference |

| KYA1797K | Colorectal Cancer | D-MT cell line (harboring APC and KRAS mutations) xenograft | 25 mg/kg, Intraperitoneal (i.p.) injection | Daily | Reduced tumor weight and volume by 70%. | |

| KYA1797K | Colorectal Cancer | ApcMin/+/K-RasG12DLA2 mice | 25 mg/kg, i.p. injection | 4 days per week for 7 weeks | Significantly suppressed the formation and growth of intestinal tumors. | |

| KYA1797K | Kidney Aging Model | D-galactose-induced aging mice | 10 mg/kg/day, i.p. injection | Daily for 4 weeks | Significantly inhibited β-catenin expression. |

Experimental Protocols

This section provides detailed protocols for the application of this compound/KYA1797K in xenograft mouse models.

Experimental Workflow

Caption: General workflow for a xenograft mouse model study with KYA1797K.

Protocol 1: Colorectal Cancer Xenograft Model and KYA1797K Treatment

1. Cell Line Culture:

-

Culture human colorectal cancer cell lines harboring both APC and K-Ras mutations (e.g., SW480, DLD-1, LoVo, HCT15) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Animal Model:

-

Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID mice), 6-8 weeks old.

-

Acclimatize animals for at least one week before the experiment.

3. KYA1797K Formulation:

-

Prepare a stock solution of KYA1797K in DMSO.

-

For intraperitoneal (i.p.) injection, dilute the stock solution in a vehicle such as a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to achieve the desired final concentration (e.g., 25 mg/kg in a volume of 100-200 µL per mouse). Prepare fresh on the day of injection.

4. Xenograft Implantation:

-

Harvest cancer cells during their logarithmic growth phase.

-

Resuspend the cells in sterile phosphate-buffered saline (PBS) or serum-free medium at a concentration of 5 x 10^6 to 1 x 10^7 cells per 100 µL.

-

Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

5. Tumor Growth Monitoring and Treatment:

-

Monitor tumor growth by measuring the length (L) and width (W) of the tumor with calipers every 2-3 days.

-

Calculate tumor volume using the formula: Volume = (L x W^2) / 2.

-

When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

-

Administer KYA1797K (e.g., 25 mg/kg) or vehicle control via i.p. injection daily.

-

Monitor the body weight of the mice 2-3 times a week as an indicator of toxicity.

6. Endpoint and Tissue Collection:

-

Continue treatment for the specified duration (e.g., 28-42 days) or until tumors in the control group reach the predetermined maximum size.

-

At the end of the study, euthanize the mice and carefully excise the tumors.

-

Measure the final tumor weight and volume.

-

For further analysis, a portion of the tumor can be snap-frozen in liquid nitrogen for Western blot analysis or fixed in 10% neutral buffered formalin for immunohistochemistry.

Protocol 2: Western Blot Analysis of β-catenin and Ras in Tumor Tissues

1. Protein Extraction:

-

Homogenize the frozen tumor tissue in RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant and determine the protein concentration using a BCA protein assay.

2. SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against β-catenin and Ras overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 3: Immunohistochemical Staining of β-catenin and Ras

1. Tissue Preparation:

-

De-paraffinize and rehydrate the formalin-fixed, paraffin-embedded tumor sections.

-

Perform antigen retrieval by heating the sections in a citrate buffer (pH 6.0).

2. Staining:

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific binding with a blocking serum.

-

Incubate the sections with primary antibodies against β-catenin and Ras overnight at 4°C.

-

Wash with PBS.

-

Incubate with a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex.

-

Develop the color with a DAB substrate kit.

-

Counterstain with hematoxylin.

3. Analysis:

-

Dehydrate the sections, clear with xylene, and mount with a coverslip.

-

Examine the slides under a microscope to assess the expression and localization of β-catenin and Ras in the tumor tissues.

Conclusion

This compound and its derivative KYA1797K represent a promising therapeutic strategy for cancers driven by aberrant Wnt/β-catenin and Ras signaling. The protocols outlined above provide a framework for evaluating the in vivo efficacy of these compounds in xenograft mouse models. Careful adherence to these methodologies will enable researchers to generate robust and reproducible data to further elucidate the therapeutic potential of this class of inhibitors.

References

Application Notes and Protocols for Studying Wnt Pathway Dysregulation Using KY1220

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wnt signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and cell fate determination. Dysregulation of this pathway is a hallmark of numerous cancers, particularly colorectal cancer, making it a key target for therapeutic intervention. KY1220 is a small molecule inhibitor that potently targets the Wnt/β-catenin signaling pathway. It functions by binding to the Regulator of G protein Signaling (RGS) domain of Axin, a key component of the β-catenin destruction complex. This interaction stabilizes the destruction complex, leading to the enhanced phosphorylation and subsequent proteasomal degradation of both β-catenin and the oncoprotein Ras.[1] These application notes provide detailed protocols for utilizing this compound and its more soluble analog, KYA1797K, to study Wnt pathway dysregulation in cancer research.

Mechanism of Action of this compound

This compound and its analog KYA1797K act as potent inhibitors of the canonical Wnt/β-catenin signaling pathway.[1][2] In a healthy cell, the destruction complex, composed of Axin, APC, GSK3β, and CK1α, phosphorylates β-catenin, marking it for ubiquitination and degradation. In many cancers, mutations in components of this complex, such as APC, lead to its inactivation and the subsequent accumulation of β-catenin in the cytoplasm and nucleus. Nuclear β-catenin then associates with TCF/LEF transcription factors to drive the expression of Wnt target genes, promoting tumorigenesis.

This compound directly binds to the RGS domain of Axin. This binding event is believed to induce a conformational change in Axin that enhances the assembly and activity of the β-catenin destruction complex.[1] This leads to increased phosphorylation of β-catenin by GSK3β, followed by its ubiquitination and degradation by the proteasome. A key feature of this compound is its dual activity in promoting the degradation of both β-catenin and Ras proteins, both of which are critical oncogenic drivers.[1]

Data Presentation

Table 1: In Vitro Efficacy of this compound and KYA1797K

| Compound | Cell Line | Cancer Type | IC50 (µM) | Assay Type | Reference |

| This compound | HEK293 | Embryonic Kidney | 2.1 | TCF/LEF Reporter Assay | |

| KYA1797K | - | - | 0.75 | Wnt/β-catenin Reporter | |

| KYA1797K | SW480 | Colorectal Carcinoma | ~25 (effective conc.) | Cell Proliferation (MTT) | |

| KYA1797K | LoVo | Colorectal Carcinoma | ~25 (effective conc.) | Cell Proliferation (MTT) | |

| KYA1797K | DLD1 | Colorectal Carcinoma | ~25 (effective conc.) | Cell Proliferation (MTT) | |

| KYA1797K | HCT15 | Colorectal Carcinoma | ~25 (effective conc.) | Cell Proliferation (MTT) | |

| KYA1797K | TNBC PDCs | Triple-Negative Breast Cancer | Dose-dependent inhibition | Western Blot | |

| KYA1797K | 4T1 | Mouse Mammary Carcinoma | Dose-dependent inhibition | Western Blot |

Table 2: In Vivo Efficacy of KYA1797K

| Animal Model | Cancer Type | Compound | Dosage | Administration Route | Outcome | Reference |

| Xenograft (D-MT cell line) | Colorectal Carcinoma | KYA1797K | 25 mg/kg/day | Intraperitoneal (i.p.) | ~70% reduction in tumor weight and volume; reduced β-catenin and Ras levels. | |

| ApcMin/+/KRASG12DLA2 mice | Colorectal Carcinoma | KYA1797K | 25 mg/kg/day | Intraperitoneal (i.p.) | Significant suppression of tumor growth and progression. |

Experimental Protocols

Cell Culture and Compound Treatment

Materials:

-

Cancer cell lines with dysregulated Wnt signaling (e.g., SW480, DLD-1, HCT116 for colorectal cancer).

-

Appropriate cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

This compound or KYA1797K (stock solution prepared in DMSO).

-

Vehicle control (DMSO).

Protocol:

-

Culture cells in a humidified incubator at 37°C with 5% CO2.

-

Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight.

-

Prepare working concentrations of this compound or KYA1797K by diluting the stock solution in a complete culture medium. A typical final concentration range for in vitro experiments is 5-50 µM.

-

Remove the existing medium from the cells and replace it with the medium containing the desired concentration of the compound or vehicle control.

-